[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol
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Overview
Description
[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol is a complex organic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both imidazole and pyridine rings in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol typically involves the construction of the imidazole and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . Another approach includes the use of a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of microwave-assisted synthesis for the efficient formation of imidazole derivatives . The use of catalytic systems, such as nickel-catalyzed addition to nitriles, can also be employed to achieve high yields and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted imidazole and pyridine derivatives.
Scientific Research Applications
[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The pyridine ring can participate in π-π stacking interactions and coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Pyridoxine: A form of vitamin B6 with a pyridine ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C12H15N3O/c1-8(11-5-13-7-15-11)10-3-4-14-12(6-16)9(10)2/h3-5,7-8,16H,6H2,1-2H3,(H,13,15) |
InChI Key |
JPHVPPDHUJTRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1CO)C(C)C2=CN=CN2 |
Origin of Product |
United States |
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